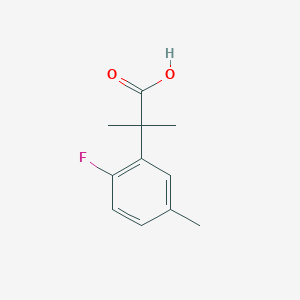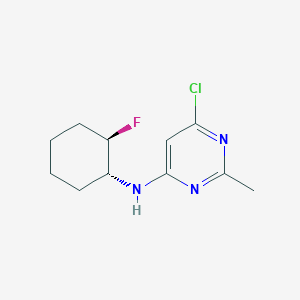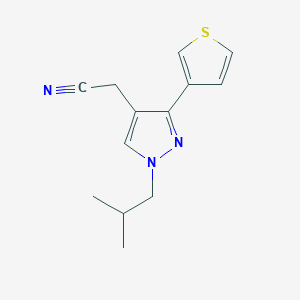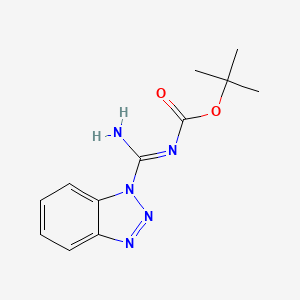
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that features both azetidine and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Attachment of the Isopentyl Group: The isopentyl group can be introduced via a nucleophilic substitution reaction using an appropriate isopentyl halide.
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study the interactions of azetidine and triazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of polymers or other materials with specific mechanical or chemical characteristics.
作用機序
The mechanism of action of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- (1-(1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(1-propylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(1-butylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the isopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different alkyl groups.
特性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
[1-[[1-(3-methylbutyl)azetidin-3-yl]methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)3-4-15-5-11(6-15)7-16-8-12(9-17)13-14-16/h8,10-11,17H,3-7,9H2,1-2H3 |
InChIキー |
IYBOCDSTDIKTAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1CC(C1)CN2C=C(N=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)
![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)
![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)

![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)


